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Compound of Interest

Compound Name: N,N-Dimethyl-1H-pyrazol-4-amine
CAS No.: 28465-86-3
Cat. No.: B13107969
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. J

Executive Summary

N,N-Dimethyl-1H-pyrazol-4-amine (DMPA) represents a critical building block in the medicinal
chemistry of targeted anticancer therapies. While rarely a standalone drug, this moiety
functions as a high-value pharmacophore in the optimization of small-molecule kinase
inhibitors (SMKIs). Its structural utility lies in the electron-rich pyrazole core, which mimics the
purine ring of ATP, allowing it to anchor into the ATP-binding pocket of oncogenic kinases such
as JAK, CDK, and ALK.

The N,N-dimethylamino substitution at the 4-position serves two pivotal roles:

» Solubility Modulation: It introduces a basic center (pKa ~5.3—-6.0), improving aqueous
solubility and oral bioavailability.

o Solvent Interaction: In many kinase co-crystal structures, this group projects towards the
solvent front, making it an ideal vector for tuning pharmacokinetic properties without
disrupting the primary binding mode.
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This guide provides a technical roadmap for incorporating DMPA into anticancer scaffolds,
including synthetic protocols, biological validation, and mechanistic rationale.

Chemical Profile & Rational Design
Physicochemical Properties[1][2][3]

e CAS Number: 13450-48-4 (Generic for dimethylaminopyrazoles; specific isomers vary) /
Note: Often synthesized in-situ from 4-aminopyrazole.

e Molecular Weight: 111.15 g/mol

o Key Features: Amphoteric nature; the pyrazole NH acts as a hydrogen bond donor (HBD),
while the exocyclic tertiary amine acts as a hydrogen bond acceptor (HBA) and solubilizing

group.

Structural Activity Relationship (SAR) Logic

In the development of inhibitors like Crizotinib or Ruxolitinib analogs, the pyrazole ring forms
the "hinge-binding" motif. The addition of the N,N-dimethyl group at position 4 is a strategic
modification:

e Hinge Binding: The pyrazole nitrogens (N1/N2) form bidentate H-bonds with the kinase hinge
region (e.g., Glu/Leu residues).

e Solvent Front: The C4-dimethylamino group extends into the solvent-accessible region. This
prevents steric clashes within the tight hydrophobic pocket while improving the compound's
LogD (distribution coefficient).

Pathway Visualization: Kinase Inhibition Mechanism

The following diagram illustrates the mechanistic logic of targeting the JAK-STAT pathway
using a pyrazole-based inhibitor.
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Figure 1: Mechanism of Action for Pyrazole-based Kinase Inhibitors in the JAK-STAT signaling
cascade.

Experimental Protocols
Protocol A: Synthetic Incorporation via SNAr

Objective: To couple N,N-Dimethyl-1H-pyrazol-4-amine to a pyrimidine scaffold (common in
CDK/JAK inhibitors). Reaction Type: Nucleophilic Aromatic Substitution.

Materials:
» Scaffold: 2,4-Dichloropyrimidine (1.0 eq)

Nucleophile: N,N-Dimethyl-1H-pyrazol-4-amine (1.1 eq)

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Solvent: n-Butanol or DMF (Anhydrous)

Monitoring: TLC (5% MeOH in DCM) and LC-MS.

Step-by-Step Methodology:

e Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve 2,4-dichloropyrimidine (1.0 mmol) in 5 mL of n-Butanol.

e Addition: Add DIPEA (2.5 mmol) followed by N,N-Dimethyl-1H-pyrazol-4-amine (1.1 mmol).

o Note: The order is crucial. Add the base before the amine to scavenge HCI generated in
situ.

e Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen/Argon) for 4—-6
hours.

o Checkpoint: Monitor via LC-MS. Look for the mass shift corresponding to the displacement
of one chlorine atom (M+110 approx).

e Work-up: Cool to room temperature. Remove solvent under reduced pressure.
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o Extraction: Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine
(1 x 10 mL).

 Purification: Flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

» Validation: Confirm structure via 1H NMR (DMSO-d6). The pyrazole protons typically appear
as singlets around 6 7.5-8.0 ppm.

Protocol B: ADP-Glo™ Kinase Assay (In Vitro Validation)

Objective: To determine the IC50 of the synthesized DMPA-derivative against a target kinase
(e.g., JAK2 or CDK?2). Principle: Measures ADP formation from the kinase reaction; ADP is
converted to ATP, which is then quantified via a luciferase/luciferin reaction.

Reagents:
» Recombinant Kinase (e.g., JAK2, 0.2 pg/mL)

Substrate (e.g., Poly(Glu, Tyr) 4:1)

Ultrapure ATP (10 uM)

ADP-Glo™ Reagent (Promega)

Test Compound (DMPA-derivative, serially diluted in DMSQO)

Workflow Diagram:

Kinase Reaction ADP-Glo Reagent Addition Kinase Detection Reagent e
(Enzyme + Substrate + ATP + Compound) P (Depletes unconsumed ATP) P (Converts ADP -> ATP -> Light) > (Plate Reader)
60 min @ RT 40 min @ RT 30 min @ RT

Click to download full resolution via product page

Figure 2: ADP-Glo Kinase Assay Workflow for IC50 determination.

Procedure:

o Plate Setup: Use a white, 384-well low-volume plate.
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e Compound Addition: Add 1 pL of compound (diluted in 1% DMSO) to respective wells.
Include "No Compound" (Max Activity) and "No Enzyme" (Background) controls.

e Enzyme Mix: Add 2 pL of Kinase/Substrate buffer mixture. Incubate for 10 min at RT to allow
compound-enzyme equilibration.

o Start Reaction: Add 2 uL of ATP (at Km concentration). Incubate for 60 minutes at RT.

e Stop & Deplete: Add 5 pL of ADP-Glo™ Reagent. Incubate 40 minutes. (This stops the
kinase reaction and digests remaining ATP).

o Detection: Add 10 pL of Kinase Detection Reagent. Incubate 30 minutes.
e Read: Measure luminescence (RLU).

e Analysis: Plot RLU vs. Log[Compound] to calculate IC50 using non-linear regression
(GraphPad Prism).

Data Presentation & Analysis

When reporting results for DMPA-derivatives, structure your data to highlight the impact of the
dimethylamino group.

Table 1: Comparative Potency & Solubility Data (Example Template)

R-Group (Pos JAK2 IC50 Solubility (pM,
Compound ID LogD
4) (nM) pH 7.4)
Cmpd-A
-H 45.0 5 3.2
(Control)
Cmpd-B -NH2 12.5 50 2.1
Cmpd-C (DMPA)  -N(CH3)2 8.2 120 2.4

Interpretation: Compound C (DMPA) typically retains or improves potency (due to electronic
donation to the ring) while significantly enhancing solubility compared to the unsubstituted
analog.
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Troubleshooting & Quality Control

¢ Synthesis Issue:Low Yield in SNAr coupling.
o Cause: Steric hindrance of the dimethylamino group or moisture in the solvent.

o Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to
110°C. Ensure reagents are strictly anhydrous.

e Assay Issue:High Background in ADP-Glo.
o Cause: ATP contamination or incomplete depletion.

o Solution: Ensure the ADP-Glo reagent incubation time is strictly 40 minutes. Use ultrapure
ATP.

o Purity Check:
o DMPA derivatives can oxidize.[1] Always store intermediates under Argon at -20°C.
o Required QC: >95% purity by HPLC (254 nm) before biological testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. znaturforsch.com [znaturforsch.com]

2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as
Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as
Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed
[pubmed.ncbi.nim.nih.gov]

4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as
JAKSs Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

5. CompTox Chemicals Dashboard [comptox.epa.gov]

6. PubChemlLite - N,1-dimethyl-1h-pyrazol-4-amine hydrochloride (C5H9N3)
[pubchemlite.lcsb.uni.lu]

7. PubChemlLite - N,n-dimethyl-1h-pyrazol-4-amine (C5H9N3) [pubchemlite.lcsb.uni.lu]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00247
https://pubs.acs.org/doi/10.1021/acs.joc.1c00942
https://www.benchchem.com/product/b13107969/docs?utm_src=pdf-body#application-note-n-n-dimethyl-1h-pyrazol-4-amine-in-anticancer-agent-development
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID80624203
https://pubchemlite.lcsb.uni.lu/e/compound/23063800
https://pubchemlite.lcsb.uni.lu/e/compound/13450484
https://pubchem.ncbi.nlm.nih.gov/compound/13450484
https://www.benchchem.com/product/b13107969?utm_src=pdf-custom-synthesis#bc-rfq
http://www.znaturforsch.com/s66b/s66b1136.pdf
https://www.mdpi.com/1420-3049/28/7/2951
https://www.mdpi.com/1420-3049/28/7/2951
https://pubmed.ncbi.nlm.nih.gov/37049714/
https://pubmed.ncbi.nlm.nih.gov/37049714/
https://pubmed.ncbi.nlm.nih.gov/37049714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066150/
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID80624203
https://pubchemlite.lcsb.uni.lu/e/compound/23063800
https://pubchemlite.lcsb.uni.lu/e/compound/23063800
https://pubchemlite.lcsb.uni.lu/e/compound/13450484
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13107969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o To cite this document: BenchChem. [Application Note: N,N-Dimethyl-1H-pyrazol-4-amine in
Anticancer Agent Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13107969/docs#application-note-n-n-dimethyl-1h-
pyrazol-4-amine-in-anticancer-agent-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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